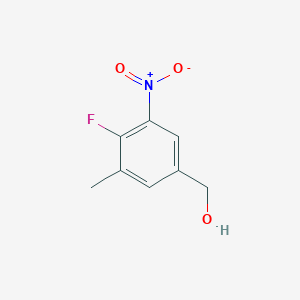

4-Fluoro-3-methyl-5-nitrobenzyl alcohol

Description

4-Fluoro-3-methyl-5-nitrobenzyl alcohol (C₈H₇FNO₃) is a substituted benzyl alcohol featuring a fluorine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position on the aromatic ring. This compound is part of a broader class of nitroaromatic alcohols, which are critical intermediates in organic synthesis for pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nitro and fluorine groups reduce electron density in the aromatic ring, influencing reactivity toward electrophilic substitution and hydrogen bonding.

Propriétés

Formule moléculaire |

C8H8FNO3 |

|---|---|

Poids moléculaire |

185.15 g/mol |

Nom IUPAC |

(4-fluoro-3-methyl-5-nitrophenyl)methanol |

InChI |

InChI=1S/C8H8FNO3/c1-5-2-6(4-11)3-7(8(5)9)10(12)13/h2-3,11H,4H2,1H3 |

Clé InChI |

WJGCECBVJJDSOA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1F)[N+](=O)[O-])CO |

Origine du produit |

United States |

Applications De Recherche Scientifique

4-Fluoro-3-methyl-5-nitrobenzyl alcohol has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Analytical Chemistry: The compound can be used as a reference standard or reagent in analytical methods for detecting and quantifying related substances.

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzyl alcohol depends on its specific application and the chemical reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups (fluorine, nitro, and hydroxyl groups). These interactions can lead to changes in molecular pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-fluoro-3-methyl-5-nitrobenzyl alcohol with structurally related benzyl alcohols, focusing on molecular properties, substituent effects, and reactivity:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The nitro group (NO₂) and fluorine (F) in 4-fluoro-3-methyl-5-nitrobenzyl alcohol create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution over electrophilic reactions. In contrast, 4-nitrobenzyl alcohol (without fluorine) has a lower molecular weight and higher melting point . Steric Hindrance: The methyl group at the 3-position in the target compound may slow reactions compared to 4-fluoro-3-nitrobenzyl alcohol, which lacks this substituent .

Enzymatic Reactivity: indicates that substituted benzyl alcohols exhibit variable enzymatic activity. This suggests that substituent position and type critically influence enzyme interactions.

Synthetic Utility :

- Fluorinated benzyl alcohols like 3-fluoro-5-(trifluoromethyl)benzyl alcohol are valued for their stability and applications in fluorinated polymers . The target compound’s nitro group could make it a precursor for amine derivatives via reduction.

Activité Biologique

4-Fluoro-3-methyl-5-nitrobenzyl alcohol is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H6FNO3

- Molecular Weight : 173.13 g/mol

- IUPAC Name : 4-Fluoro-3-methyl-5-nitrobenzyl alcohol

Biological Activity Overview

4-Fluoro-3-methyl-5-nitrobenzyl alcohol exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that 4-Fluoro-3-methyl-5-nitrobenzyl alcohol possesses significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Potential

The compound's anticancer activity has been explored in various cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7):

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

The results indicate a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

The mechanism by which 4-Fluoro-3-methyl-5-nitrobenzyl alcohol exerts its biological effects involves the modulation of specific enzymatic pathways. It is believed to inhibit key enzymes involved in cellular proliferation and survival, particularly through the following pathways:

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases that play crucial roles in cancer cell signaling.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.

Case Studies

- Antimicrobial Efficacy in Vivo : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups.

- Cancer Cell Line Study : In vitro studies on MCF-7 cells indicated that treatment with the compound led to apoptosis, as evidenced by increased annexin V staining.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.